molecular formula C12H10N4O B6475907 7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640842-16-4

7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6475907
CAS No.: 2640842-16-4
M. Wt: 226.23 g/mol
InChI Key: BHKFOKWTPMXACA-UHFFFAOYSA-N
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Description

7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s reasonable to hypothesize that 7-Benzyl-7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-8-one may also target bacterial cells.

Mode of Action

Based on the antibacterial activities of similar compounds , it can be inferred that this compound may interact with bacterial cells, leading to their inhibition or destruction.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Based on the antibacterial activities of similar compounds , it can be inferred that this compound may lead to the inhibition or destruction of bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable pyrazine derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of commercially available and inexpensive reagents further enhances the feasibility of large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 7-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Uniqueness

7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its benzyl group, which imparts specific biological activities and enhances its potential as a therapeutic agent. The presence of the benzyl group also allows for further functionalization, making it a versatile scaffold for drug development .

Properties

IUPAC Name

7-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-11-14-13-9-16(11)7-6-15(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKFOKWTPMXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN3C=NN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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